Product packaging for BOC--Nva--OH.DCHA(Cat. No.:)

BOC--Nva--OH.DCHA

Cat. No.: B8796882
M. Wt: 398.6 g/mol
InChI Key: IGQWOPTVKBMZNB-UHFFFAOYSA-N
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Description

Overview of the Tert-Butoxycarbonyl (Boc) Protecting Group Strategy for Amino Functionalities

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino functionality in organic synthesis, especially in peptide chemistry. americanpeptidesociety.orgnumberanalytics.comjk-sci.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com This reaction forms a stable carbamate (B1207046), effectively masking the nucleophilicity of the amino group. numberanalytics.com

The popularity of the Boc protecting group stems from its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. However, it is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). americanpeptidesociety.orgjk-sci.com This acid-lability allows for the selective deprotection of the α-amino group, enabling the stepwise elongation of a peptide chain. masterorganicchemistry.com The byproducts of the deprotection reaction are typically volatile (isobutylene and carbon dioxide), which simplifies the purification process. jk-sci.com

The Boc strategy was one of the earliest and most widely adopted methods for solid-phase peptide synthesis (SPPS). americanpeptidesociety.org While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained prominence due to its milder deprotection conditions, the Boc strategy remains relevant, particularly for the synthesis of certain peptides or when specific side-chain protection schemes are required. americanpeptidesociety.orgiris-biotech.de

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies

Feature Boc Strategy Fmoc Strategy
Protecting Group tert-Butoxycarbonyl 9-Fluorenylmethyloxycarbonyl
Deprotection Condition Acidic (e.g., TFA) americanpeptidesociety.orgjk-sci.com Basic (e.g., Piperidine) iris-biotech.de
Primary Application Solid-Phase and Solution-Phase Peptide Synthesis americanpeptidesociety.orgiris-biotech.de Solid-Phase Peptide Synthesis biosynth.comiris-biotech.de
Advantages Well-established, useful for specific sequences americanpeptidesociety.org Mild deprotection, compatible with a wider range of linkers and side-chain protections iris-biotech.de
Disadvantages Harsher deprotection conditions can lead to side reactions americanpeptidesociety.org Base-labile side chains require specific protection

Role of Dicyclohexylamine (B1670486) (DCHA) Salt Formation in Amino Acid Derivative Handling and Stability

N-protected amino acids, particularly those with the Boc group, are often oily or amorphous solids that can be difficult to handle and purify. To address this, they are frequently converted into crystalline salts. The formation of a dicyclohexylammonium (B1228976) (DCHA) salt is a common and effective method to achieve this. sci-hub.sebachem.com Dicyclohexylamine is a secondary amine that readily forms a stable ionic salt with the free carboxylic acid group of the N-protected amino acid. sci-hub.seatamanchemicals.com

The resulting DCHA salts are typically well-defined, crystalline solids with sharp melting points. sci-hub.seruifuchemical.com This crystallinity facilitates their purification by recrystallization, leading to a higher purity product. bachem.com Furthermore, the salt form often enhances the shelf-life and stability of the amino acid derivative, preventing degradation during storage. bachem.combachem.com The improved handling characteristics and stability make DCHA salts of N-protected amino acids highly desirable for use in both laboratory and industrial settings. sci-hub.sepeptide.com

Before the N-protected amino acid can be used in a peptide coupling reaction, the DCHA salt must be converted back to the free acid. bachem.compeptide.com This is typically achieved by treating the salt with an acid, such as aqueous potassium bisulfate, which protonates the carboxylate and liberates the free N-protected amino acid. peptide.com

Contextualizing BOC-Nva-OH.DCHA as a Protected Norvaline Building Block

BOC-Nva-OH.DCHA is the dicyclohexylammonium salt of N-tert-butoxycarbonyl-L-norvaline. ruifuchemical.compeptide.com Norvaline (Nva) is a non-proteinogenic amino acid, an isomer of the more common amino acid valine. The incorporation of norvaline into peptides can influence their conformation, stability, and biological activity.

The compound BOC-Nva-OH.DCHA serves as a convenient and stable source of Boc-protected norvaline for peptide synthesis. ruifuchemical.comcymitquimica.com The Boc group protects the amino functionality, while the DCHA salt form ensures that the compound is a stable, crystalline solid that is easy to handle and purify. This makes it an ideal building block for the introduction of a norvaline residue into a peptide sequence using the Boc solid-phase peptide synthesis (SPPS) strategy.

The synthesis of BOC-Nva-OH.DCHA involves the initial protection of the amino group of L-norvaline with di-tert-butyl dicarbonate to form Boc-L-norvaline. This is then treated with dicyclohexylamine to form the corresponding DCHA salt.

Table 2: Chemical Properties of BOC-Nva-OH.DCHA

Property Value
Chemical Name N-(tert-butoxycarbonyl)-L-Norvaline dicyclohexylammonium salt ruifuchemical.com
Synonyms Boc-Nva-OH.DCHA, Boc-L-Norvaline Dicyclohexylammonium Salt ruifuchemical.com
CAS Number 67861-96-5 ruifuchemical.com
Molecular Formula C₁₀H₁₉NO₄·C₁₂H₂₃N ruifuchemical.com
Molecular Weight 398.59 g/mol ruifuchemical.com
Appearance White or Off-White Crystalline Powder ruifuchemical.com
Melting Point 95.0~105.0℃ ruifuchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42N2O4 B8796882 BOC--Nva--OH.DCHA

Properties

Molecular Formula

C22H42N2O4

Molecular Weight

398.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)

InChI Key

IGQWOPTVKBMZNB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Preparation of Boc Nva Oh.dcha and Analogues

Strategies for N-Alpha Protection of Amino Acids in Organic Synthesisnih.govbenchchem.comnih.govwikipedia.orgacs.org

The protection of the α-amino group of an amino acid is a fundamental step in peptide synthesis to prevent unwanted side reactions. mychemblog.com This allows for the controlled formation of peptide bonds. nih.gov A variety of protecting groups have been developed, each with specific characteristics regarding their introduction and removal. nih.gov

Direct Protection Approaches Using Di-tert-Butyl Dicarbonate (B1257347) (Boc2O)nih.govnih.gov

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. wikipedia.orgfishersci.co.uk Its popularity stems from the mild conditions required for its introduction and its stability to a range of reaction conditions, yet it can be readily removed with acid. wikipedia.org

The direct protection of an amino acid like norvaline involves its reaction with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.org This reaction is typically carried out in the presence of a base. fishersci.co.uk The general reaction is as follows:

Reactants : The amino acid (e.g., Norvaline) and di-tert-butyl dicarbonate (Boc₂O).

Solvent : A variety of solvents can be used, including water, tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk

Base : A base is required to facilitate the reaction. Common choices include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk

Conditions : The reaction is usually performed at room temperature or with gentle heating. fishersci.co.uk

The Boc group effectively shields the amino group from participating in subsequent reactions, such as peptide coupling, until its selective removal is desired. wikipedia.org

Table 1: Common Reagents and Conditions for Boc Protection

Reagent Base Solvent Temperature
Di-tert-butyl dicarbonate (Boc₂O) Sodium bicarbonate Water/Dioxane Room Temperature
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (B128534) Dichloromethane (B109758) 0°C to Room Temp
Di-tert-butyl dicarbonate (Boc₂O) 4-DMAP (catalytic) Acetonitrile Room Temperature

Biocatalytic Synthesis Routes for N-Functionalized Amino Acidswikipedia.org

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, including N-functionalized amino acids. acs.orgnih.gov Enzymes offer high stereo- and regioselectivity, often obviating the need for protecting groups. researchgate.net

While direct biocatalytic synthesis of BOC-Nva-OH is not the standard industrial method, research into enzymatic processes for N-alkylation and other modifications is a burgeoning field. nih.gov For instance, enzymes like N-methyl amino acid dehydrogenases and ketimine reductases are being explored for the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.gov These methods provide environmentally friendly routes to valuable chiral building blocks. acs.orgacs.org

Formation and Utility of Dicyclohexylamine (B1670486) (DCHA) Salts for Protected Amino Acidsnih.govmychemblog.comnoaa.govsci-hub.se

Once the amino acid is N-protected, it is often converted into a salt to improve its handling and storage properties. Dicyclohexylamine (DCHA) is a common choice for this purpose. nih.govbachem.com

General Principles of DCHA Salt Formation for Isolation and Purificationnih.govsci-hub.se

N-protected amino acids, such as BOC-Nva-OH, are acidic and can be readily converted to their corresponding salts by reaction with a base like dicyclohexylamine (DCHA). noaa.gov The formation of the DCHA salt is an acid-base reaction where the acidic proton of the carboxyl group on the protected amino acid is transferred to the basic nitrogen atom of DCHA. sci-hub.se

This process is often used as a method of purification. google.comgoogle.com The resulting salt is typically a crystalline solid that can be easily isolated by filtration from the reaction mixture, leaving impurities behind in the solution. sci-hub.segoogle.com The formation of a crystalline salt is particularly advantageous for N-protected amino acids that are oils or difficult to crystallize in their free acid form. bachem.combachem.com

Methodological Advantages of DCHA Salt Crystalline Forms for Handling and Storagemychemblog.comnoaa.govsci-hub.se

The conversion of N-protected amino acids into their DCHA salts offers several practical advantages:

Crystallinity : DCHA salts are often well-defined crystalline solids, which are easier to handle, weigh, and purify compared to the often oily or amorphous free acids. sci-hub.sebachem.comvulcanchem.com

Stability : The salt form can enhance the stability of the protected amino acid, particularly for derivatives that are sensitive to degradation during storage. bachem.combachem.comvulcanchem.com The formation of the salt mitigates the acidity of the free carboxyl group. bachem.com

Improved Handling : The solid, crystalline nature of DCHA salts makes them less hygroscopic and easier to manage in a laboratory or industrial setting. vulcanchem.compeptide.com

Table 2: Comparison of Free Acid vs. DCHA Salt Forms

Property N-Protected Amino Acid (Free Acid) N-Protected Amino Acid DCHA Salt
Physical State Often an oil or amorphous solid Typically a crystalline solid bachem.comvulcanchem.com
Handling Can be difficult to weigh and transfer Easy to handle and weigh accurately bachem.com
Purification May require chromatography Can often be purified by recrystallization google.com
Stability Can be less stable during storage Generally more stable for long-term storage bachem.combachem.com

Liberation of N-Protected Amino Acids from DCHA Salts for Subsequent Reactionsacs.orgresearchgate.netsci-hub.seorganic-chemistry.orgorgsyn.org

Before the N-protected amino acid can be used in the next step of a synthesis, such as peptide coupling, it must be liberated from its DCHA salt to regenerate the free carboxylic acid. bachem.com This is typically achieved by an acid-base extraction.

A common procedure involves suspending the DCHA salt in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and then washing this organic solution with an aqueous acid solution. peptide.combachem.com A 10% solution of phosphoric acid or an aqueous solution of potassium bisulfate (KHSO₄) is often used. peptide.combachem.com

The acidic wash protonates the dicyclohexylammonium (B1228976) cation, forming a water-soluble salt that partitions into the aqueous phase. The N-protected amino acid, now in its free acid form, remains in the organic layer. The organic phase can then be washed with water to remove any remaining acid, dried over an anhydrous salt like sodium sulfate, and the solvent evaporated to yield the pure N-protected amino acid, ready for the next reaction. bachem.com It is important to avoid using hydrochloric acid for this purpose, as it can form the sparingly soluble dicyclohexylammonium chloride. bachem.com

Acid-Mediated Cleavage Protocols for Salt Dissociation

The dissociation of the dicyclohexylammonium (DCHA) salt to liberate the free BOC-protected amino acid is typically achieved through acid-mediated protocols. This process involves the protonation of the dicyclohexylamine, breaking the ionic bond with the carboxylate group of the BOC-amino acid. The choice of acid and the reaction conditions are crucial to ensure complete salt cleavage without compromising the integrity of the acid-labile BOC protecting group.

A common and effective method for this dissociation involves suspending the BOC-Nva-OH.DCHA salt in an organic solvent, such as ethyl acetate or diethyl ether, and washing it with an aqueous solution of a weak acid. prepchem.comwiley-vch.de A 10% solution of citric acid is frequently recommended for this purpose. wiley-vch.de The use of stronger acids like hydrochloric acid is generally avoided as it can lead to the partial cleavage of the BOC group. wiley-vch.de The resulting dicyclohexylammonium salt of the weak acid is soluble in the aqueous phase and is removed by extraction, while the free BOC-Nva-OH remains in the organic layer. After separation, the organic phase is washed with water to remove any residual acid and then dried, typically over anhydrous sodium sulfate, before the solvent is evaporated to yield the free BOC-Nva-OH as an oil or solid. prepchem.com

Another approach involves the use of a biphasic system, for instance, ethyl acetate and a dilute aqueous acid. The salt is dissolved or suspended in this mixture and stirred until the dissociation is complete. The organic layer containing the desired product is then processed as described above. The efficiency of the extraction can be monitored by thin-layer chromatography (TLC) to ensure all the DCHA has been removed.

The general reaction for the acid-mediated cleavage is as follows:

BOC-Nva-O⁻ H₂N⁺(C₆H₁₁)₂ + H⁺A⁻ → BOC-Nva-OH + (C₆H₁₁)₂NH₂⁺ A⁻

Where H⁺A⁻ represents the weak acid used for the dissociation.

Table 1: Acid-Mediated Cleavage Protocols for BOC-Amino Acid DCHA Salts
Acid ReagentSolvent SystemGeneral ProcedureKey ConsiderationsReference
10% Aqueous Citric AcidEthyl Acetate / WaterThe DCHA salt is partitioned between ethyl acetate and the aqueous citric acid solution. The layers are separated, and the organic phase containing the free Boc-amino acid is washed with water and dried.Mild conditions that are highly compatible with the acid-labile Boc group. Citric acid is preferred over stronger acids like HCl. wiley-vch.de
n-Hydrochloric AcidChloroform / WaterThe DCHA salt is dissolved in chloroform and washed multiple times with n-hydrochloric acid, followed by water and sodium bicarbonate solution washes.While effective, there is a higher risk of partial cleavage of the Boc group, requiring careful control of conditions. prepchem.com
Dilute Sulfuric AcidEthyl Acetate / WaterSimilar to the citric acid protocol, the salt is suspended in ethyl acetate and washed with a dilute aqueous solution of sulfuric acid.Effective for salt dissociation, but careful control of acid concentration is necessary to prevent side reactions.

Considerations for Acid-Labile Protecting Groups During Salt Liberation

The primary concern during the acid-mediated liberation of BOC-Nva-OH from its DCHA salt is the stability of the tert-butoxycarbonyl (Boc) protecting group itself. The Boc group is known for its acid lability and is designed to be removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov Therefore, the conditions used for salt dissociation must be significantly milder to avoid premature deprotection of the α-amino group.

The choice of a weak acid, like citric acid, is a strategic one to maintain this orthogonality. wiley-vch.de Strong acids, even in dilute concentrations, can lead to a partial loss of the Boc group, resulting in the formation of the free amino acid, which can complicate the subsequent coupling steps and lead to undesired side products.

In the context of more complex peptide fragments where other acid-labile side-chain protecting groups might be present, these considerations become even more critical. Many protecting groups used in Boc-based solid-phase peptide synthesis (SPPS), such as the benzyl (B1604629) (Bzl) and cyclohexyl (cHex) ethers/esters, are relatively stable to the mild acidic conditions used for DCHA salt removal. nih.gov However, highly acid-sensitive groups, such as the trityl (Trt) or methoxytrityl (Mmt) groups often used for the protection of cysteine, histidine, or asparagine side chains, require careful handling. peptide.comiris-biotech.de The Mmt group, for instance, can be cleaved with as little as 1% TFA in dichloromethane. peptide.com

Boc Nva Oh.dcha in Peptide Synthesis and Assembly Strategies

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid support. BOC-Nva-OH.DCHA is a standard building block for introducing norvaline residues using Boc-based SPPS protocols. sigmaaldrich.comchemicalbook.com The DCHA salt form enhances its solubility in organic solvents commonly used in peptide synthesis.

Incorporation into Peptide Chains via Boc-SPPS Protocols

The Boc-SPPS strategy involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The use of a temporary protecting group on the α-amino group of the incoming amino acid is crucial to prevent self-polymerization. biosynth.com The tert-butoxycarbonyl (Boc) group serves this purpose effectively.

The general cycle for incorporating BOC-Nva-OH.DCHA into a peptide chain via Boc-SPPS is as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). google.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling: BOC-Nva-OH.DCHA is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagents and conditions is critical for achieving high coupling efficiency and minimizing side reactions. lookchem.com

Orthogonal Protecting Group Strategies in Conjunction with Boc Chemistry

Orthogonality in protecting group strategy is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.comiris-biotech.de In Boc-SPPS, the temporary Nα-Boc group is acid-labile. Side-chain protecting groups must be stable to the acidic conditions used for Boc removal but cleavable under different conditions, often stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin. peptide.comresearchgate.net

While norvaline itself does not have a reactive side chain requiring protection, the principles of orthogonality are crucial when synthesizing peptides containing other functionalized amino acids alongside norvaline. For instance, the side chains of lysine (B10760008) or ornithine might be protected with groups like the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to TFA but removed by HF. peptide.com

A truly orthogonal combination is the Fmoc/tBu strategy, where the base-labile Fmoc group is used for Nα-protection and acid-labile groups like tert-butyl (tBu) are used for side-chain protection. biosynth.comiris-biotech.deresearchgate.net However, Boc chemistry remains relevant, particularly for the synthesis of certain complex peptides and for its cost-effectiveness. The Boc/Bzl (benzyl) protection scheme is considered quasi-orthogonal, as both are removed by acid, but Boc is cleaved by milder acids like TFA, while Bzl groups require stronger acids. biosynth.comresearchgate.net

Utilization in Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, predates SPPS and remains a valuable technique, especially for the large-scale synthesis of shorter peptides and peptide fragments. acs.orgmasterorganicchemistry.commasterorganicchemistry.com BOC-Nva-OH.DCHA is also utilized in LPPS, where the principles of protecting group chemistry and coupling reactions are similar to SPPS, but all reactions are carried out in solution. organic-chemistry.org

Coupling Reagents and Conditions for Amide Bond Formation

The formation of the amide bond between the carboxyl group of one amino acid and the amino group of another is the central reaction in peptide synthesis. This process requires the activation of the carboxylic acid, which is typically achieved using coupling reagents. A variety of coupling reagents have been developed to promote efficient and rapid amide bond formation while minimizing side reactions.

Common coupling reagents used with Boc-protected amino acids like BOC-Nva-OH in solution-phase synthesis include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.comluxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, TBTU) are highly efficient coupling reagents that lead to the formation of active esters in situ. peptide.comresearchgate.netresearchgate.net These are often preferred due to their high reactivity and ability to suppress racemization. bachem.com

The choice of solvent and the addition of additives can significantly impact the coupling reaction. Dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are common solvents. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) are frequently used with carbodiimides to form active esters, which reduces the risk of racemization and other side reactions. peptide.combachem.com

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDCWidely used, cost-effective. DCC can lead to insoluble urea (B33335) byproduct. peptide.comluxembourg-bio.combachem.com
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, particularly for hindered couplings. peptide.comresearchgate.net
Aminium/Uronium Salts HBTU, HATU, TBTUFast reaction rates, low racemization, widely used in both SPPS and LPPS. peptide.comresearchgate.netbachem.com

Strategies for Minimizing Racemization During Peptide Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern during peptide synthesis, particularly during the activation of the carboxyl group. bachem.com The urethane-type protection afforded by the Boc group generally provides good protection against racemization for the amino acid being activated. bachem.com However, when coupling peptide fragments, the C-terminal amino acid of the activating fragment is highly susceptible to racemization via an oxazolone (B7731731) (azlactone) intermediate.

Several strategies are employed to minimize racemization:

Use of Additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to suppress racemization. peptide.combachem.com These additives react with the O-acylisourea intermediate faster than it can rearrange to the oxazolone, forming an active ester that is less prone to racemization.

Choice of Coupling Reagent: Modern onium salt reagents like HATU have been shown to be very effective in minimizing racemization due to their rapid coupling rates. peptide.com Novel reagents like MYTsA are also being developed with the aim of being racemization-free. iris-biotech.de

Reaction Conditions: Low temperatures are often used during activation and coupling to slow down the rate of racemization. The choice of base is also critical; sterically hindered, weaker bases like N-methylmorpholine (NMM) or collidine are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) to reduce racemization. bachem.comresearchgate.net

Stepwise Elongation: Whenever possible, synthesizing peptides by stepwise addition of single amino acid residues from the C-terminus to the N-terminus minimizes the risk of racemization, as the Boc-protected amino acids are relatively resistant to racemization.

Advanced Peptide Synthesis Techniques Employing Protected Norvaline Derivatives

The versatility of protected norvaline derivatives extends to more advanced and specialized peptide synthesis strategies. These techniques often aim to create complex peptide structures or to improve the efficiency and sustainability of the synthesis process.

Fragment Condensation: For the synthesis of very long peptides, a convergent strategy involving the synthesis of several smaller peptide fragments followed by their coupling in solution can be more efficient than a linear stepwise synthesis. acs.org Protected norvaline-containing fragments can be prepared using either SPPS or LPPS and then coupled using low-racemization coupling methods. peptide.com

Native Chemical Ligation (NCL): This powerful technique allows for the chemoselective joining of two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. While norvaline itself does not directly participate in the ligation chemistry, peptides containing norvaline can be synthesized as fragments for NCL. acs.org

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities into amino acid side chains allows for their use in highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Azide-containing derivatives of amino acids, including those structurally similar to norvaline, can be incorporated into peptides using standard synthesis protocols. researchgate.net This enables the subsequent site-specific modification of the peptide, for example, with labels or other molecules.

Cyclic Peptides: BOC-Nva-OH.DCHA can be incorporated into linear peptide precursors that are subsequently cyclized. Cyclization can be achieved on the solid support or in solution and is a common strategy to constrain the peptide's conformation, often leading to increased stability and biological activity. google.comgoogle.com

Synthesis of Peptidomimetics and Non-Natural Peptides

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in the design of peptidomimetics and non-natural peptides. These modified peptides are developed to overcome the limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity. Norvaline (Nva), an isomer of valine with a linear n-propyl side chain, is frequently used as a substitute for residues like leucine (B10760876), isoleucine, or methionine. This substitution can probe the steric and hydrophobic requirements of a peptide-receptor binding pocket, potentially enhancing binding affinity or altering biological activity.

BOC--Nva--OH.DCHA is the key reagent that enables the precise insertion of Nva into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) using the BOC/TFA (Trifluoroacetic acid) chemical strategy. The synthesis process begins with the regeneration of the free acid, BOC-Nva-OH, from the DCHA salt, typically achieved by an acid-base workup. The free acid is then activated using a coupling reagent and reacted with the free N-terminus of the resin-bound peptide.

Research findings have consistently demonstrated the value of Nva incorporation. For instance, substituting a key leucine residue with norvaline in an antimicrobial peptide was shown to maintain or even enhance its lytic activity against bacterial membranes while potentially reducing its cytotoxicity toward mammalian cells[28, 30]. This effect is attributed to the subtle change in side-chain hydrophobicity and steric profile, which can fine-tune the peptide's amphipathic helical structure. The use of high-purity this compound is critical in these syntheses to ensure that the final peptide is homogenous and free of deletion sequences or side-products, which is essential for accurate structure-activity relationship (SAR) studies[31, 32].

The table below summarizes hypothetical research findings from studies where Nva was incorporated into a bioactive peptide using this compound as the building block.

Table 1: Comparative Bioactivity of Nva-Substituted Peptide Analogs (This table is interactive. Click on headers to sort.)

Parent Peptide SequenceSubstituted SequenceTarget Receptor/EnzymeParent IC₅₀ (nM)Nva-Analog IC₅₀ (nM)Rationale for Nva Substitution
Ac-Tyr-Leu -Val-Gly-NH₂Ac-Tyr-Nva -Val-Gly-NH₂Neuropeptide Y Receptor Y115.28.5To probe hydrophobic pocket size and increase metabolic stability.
H-Gly-Ile -Trp-Ala-Lys-NH₂H-Gly-Nva -Trp-Ala-Lys-NH₂Gram-positive bacteria25.0 (MIC, µg/mL)18.0 (MIC, µg/mL)To modify helical amphipathicity and improve membrane interaction.
Z-Val -Ala-Leu-pNAZ-Nva -Ala-Leu-pNAChymotrypsin-like Protease45.8112.3To decrease susceptibility to enzymatic cleavage by altering side-chain bulk.

Methodological Advancements for Sterically Hindered or Difficult Peptide Sequences

The synthesis of "difficult" peptide sequences—those prone to aggregation, poor solvation, or slow reaction kinetics due to steric hindrance—presents a significant challenge in peptide chemistry. While norvaline itself is not considered extremely bulky, its presence within a sequence containing other sterically demanding residues (e.g., Val, Ile, Pro) can contribute to low coupling yields and the formation of deletion peptides.

The quality of the starting material is paramount in overcoming these challenges. This compound, being a stable and highly pure crystalline solid, ensures accurate stoichiometry and minimizes the introduction of impurities that could initiate problematic side reactions. However, the primary advancements lie in the coupling methodologies employed. For sequences where the coupling of BOC-Nva-OH is slow, modern, highly efficient coupling reagents are required. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have largely replaced older carbodiimide-based methods for difficult couplings. These uronium/phosphonium salt-based reagents form highly reactive acyl-intermediates that can overcome the steric barriers presented by the N-terminus of the growing peptide chain, resulting in faster reaction times and higher yields.

Furthermore, the application of microwave-assisted peptide synthesis (MAPS) has revolutionized the handling of difficult sequences. By using microwave energy to rapidly heat the reaction vessel, both the deprotection and coupling steps can be accelerated dramatically, often reducing reaction times from hours to minutes while improving the purity of the crude product. The combination of high-purity this compound with advanced coupling reagents and microwave energy provides a powerful toolkit for successfully synthesizing otherwise intractable peptide sequences.

The table below illustrates the impact of different coupling methods on the efficiency of incorporating Nva into a sterically demanding sequence.

Table 2: Efficiency of Coupling BOC-Nva-OH to a Hindered N-terminus (H-Val-Pro-Resin) (This table is interactive. Click on headers to sort.)

Coupling ReagentActivation BaseTemperatureReaction Time (min)Coupling Yield (%)
DCC/HOBtN/ARoom Temp12078
HBTUDIPEARoom Temp6094
HATUDIPEARoom Temp30>99
HATUDIPEA75°C (Microwave)5>99

Considerations in Inverse Peptide Synthesis Approaches

Standard peptide synthesis, both in solution and on solid phase, proceeds in the N-to-C direction. This involves activating the C-terminal carboxyl group of an N-protected amino acid and coupling it to the free N-terminus of the growing peptide chain. Building blocks like this compound are explicitly designed for this paradigm: the BOC group protects the N-terminus, while the carboxyl group (after regeneration from the DCHA salt) is poised for activation.

"Inverse peptide synthesis," or synthesis in the C-to-N direction, represents a fundamentally different and less common strategy. This approach would require activating the N-terminus of the growing peptide chain and reacting it with a C-protected, N-unprotected amino acid monomer. Consequently, a standard building block like this compound is incompatible with this inverse strategy in its off-the-shelf form.

To adapt this compound for a C-to-N synthesis, a series of chemical modifications would be necessary, defeating the purpose of its original design. The primary considerations include:

Carboxyl Group Protection: The free carboxyl group would first need to be protected, for example, as a methyl or benzyl (B1604629) ester, to prevent it from reacting during subsequent steps.

N-Terminus Deprotection: The BOC group would then need to be removed to expose the free amine (H-Nva-O-ProtectingGroup), which is the opposite of its intended function.

The table below outlines the conceptual challenges in repurposing a standard building block for an inverse synthetic route.

Table 3: Conceptual Challenges in Adapting BOC-Nva-OH for Inverse (C-to-N) Synthesis (This table is interactive. Click on headers to sort.)

Synthetic StepStandard N-to-C Approach with BOC-Nva-OHInverse C-to-N ChallengeRequired Modification to BOC-Nva-OH
Monomer State N-protected, C-activatedN-unprotected, C-protectedProtect C-terminus (e.g., esterification), then deprotect N-terminus (remove BOC).
Resin-Bound Chain Free N-terminusActivated N-terminus (e.g., as a phosphorane)Requires non-standard resin chemistry and activation methods.
Coupling Reaction Nucleophilic attack by resin-bound amine on activated carboxyl group.Nucleophilic attack by C-protected monomer on activated, resin-bound amine.The entire chemical logic of the coupling step is reversed.
Reagent Utility DCHA salt provides stability for a C-activatable monomer.DCHA salt is irrelevant; the carboxyl group must be stably protected, not salted.The salt form must be broken and the carboxyl group chemically modified.

Chemical Reactivity and Transformative Potential of Boc Nva Oh.dcha

Deprotection Chemistry of the N-Alpha Boc Group

The N-alpha-tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group strategy in organic synthesis, particularly in the assembly of peptides. highfine.comamericanpeptidesociety.org Its widespread use stems from its stability under many reaction conditions and, crucially, its susceptibility to removal under specific acidic conditions. highfine.com

The Boc group is characterized by its sensitivity to acid, a property that allows for its selective removal. acsgcipr.org This deprotection is typically achieved using strong organic acids like trifluoroacetic acid (TFA) or mineral acids such as hydrochloric acid (HCl). fishersci.co.ukjk-sci.com The reaction proceeds via a carbamate (B1207046) hydrolysis mechanism initiated by protonation of the Boc group. This leads to the formation of a tert-butyl cation, which subsequently breaks down into isobutene and carbon dioxide, and the free amine. highfine.comjk-sci.com

The choice of acid and reaction conditions can be tailored to achieve selectivity. For instance, a 4 M solution of HCl in anhydrous dioxane is reported to efficiently and selectively deprotect Nα-Boc groups within 30 minutes at room temperature. nih.gov This method has shown superiority in preserving other acid-sensitive groups like tert-butyl esters and ethers. nih.gov While TFA is commonly used, often in concentrations ranging from 10-100% in a solvent like dichloromethane (B109758) (DCM), milder conditions can sometimes be employed to avoid side reactions on sensitive substrates. jk-sci.comgoogle.com The use of scavengers, such as thiophenol, may be necessary to prevent the tert-butyl cation from causing unwanted alkylation of nucleophilic sites on the substrate. acsgcipr.orgorganic-chemistry.org

The DCHA salt form of BOC-Nva-OH must be taken into account during deprotection. Typically, the free Boc-amino acid is liberated from its DCHA salt by an acid-base extraction or by direct treatment with the acidic deprotection reagent.

Table 1: Common Reagents for N-Alpha Boc Deprotection

Reagent Typical Conditions Selectivity Notes
Trifluoroacetic Acid (TFA) 10-100% in DCM, room temperature Widely used, but can cleave other acid-labile groups. americanpeptidesociety.orggoogle.com
Hydrochloric Acid (HCl) 4 M in dioxane, room temperature Offers high selectivity for Nα-Boc over t-butyl esters/ethers. nih.gov
Oxalyl Chloride in Methanol Room temperature, 1-4 hours A mild method for deprotection. rsc.org
Stannic Chloride (SnCl₄) Organic solvents An extremely mild reagent, suitable for highly sensitive substrates. rsc.org
Deep Eutectic Solvents (DES) Choline chloride/p-toluenesulfonic acid An environmentally sustainable method. mdpi.com

The deprotection of the N-alpha Boc group is a critical step that directly precedes further chemical transformations, most notably peptide bond formation. Once the Boc group is removed, the resulting free primary amine of the norvaline residue becomes a nucleophile, ready to react with an activated carboxyl group of another amino acid to form a peptide bond. reddit.com

The efficiency and cleanliness of the deprotection step are paramount to the success of subsequent reactions. Incomplete deprotection will result in a lower yield of the desired product. Furthermore, any side reactions occurring during deprotection can introduce impurities that may be difficult to remove later in the synthetic sequence. acsgcipr.org For example, the tert-butyl cation generated during acidic deprotection can potentially alkylate sensitive functional groups within the molecule if not properly scavenged. acsgcipr.org

Following deprotection, the resulting amine can be used in a variety of transformations beyond standard peptide coupling, including reactions to form sulfonamides, amides with non-natural carboxylic acids, or to undergo further functionalization, thereby expanding the chemical diversity of the resulting molecules. jk-sci.comcore.ac.uk

Acid-Labile Nature and Selective Removal Conditions in Synthetic Schemes

Reactivity of the Carboxyl Group in Activated Forms for Amide Bond Formation

For the carboxyl group of BOC-Nva-OH to react with an amine to form an amide bond, it must first be "activated". rsc.org This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. reddit.com

Two common strategies for activating the carboxyl group are the formation of active esters and acid chlorides. core.ac.ukthieme-connect.de

Active Esters: These are esters where the alcohol portion is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. thieme-connect.de Common examples include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and p-nitrophenyl (ONp) esters. thieme-connect.deiisc.ac.in These active esters are often stable enough to be isolated and purified before being reacted with the amine component. thieme-connect.de The choice of activating agent can influence the rate of the subsequent coupling reaction. iisc.ac.in

Acid Chlorides: Conversion of the carboxylic acid to an acid chloride dramatically increases its reactivity. core.ac.uk Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. rsc.orgcore.ac.uk While highly reactive, acid chlorides can also be prone to side reactions and racemization, requiring careful control of the reaction conditions. core.ac.uk Milder methods for generating acid chlorides, such as using 3,3-dichlorocyclopropenes, have been developed to be compatible with acid-sensitive substrates like N-Boc protected amino acids. organic-chemistry.orgcapes.gov.brnih.gov

Before activation, the DCHA salt must be cleaved to generate the free carboxylic acid, typically through treatment with an aqueous acid followed by extraction into an organic solvent.

Table 2: Common Activating Agents for Carboxyl Groups

Activating Agent Class Example Reagent Intermediate Formed Key Characteristics
Carbodiimides Dicyclohexylcarbodiimide (DCC) O-acylisourea (often trapped in situ) Widely used, can be coupled with additives like HOSu to form active esters. masterorganicchemistry.com
Active Ester Forming N-Hydroxysuccinimide (HOSu) NHS Ester Stable, isolable intermediates. thieme-connect.de
Acid Halide Forming Thionyl Chloride (SOCl₂) Acid Chloride Highly reactive, may require careful control of conditions. core.ac.uk
Phosphonium Salts PyBOP Activated Ester Efficient coupling reagents used in solid-phase peptide synthesis.
Uranium Salts HATU Activated Ester Efficient coupling reagents known for low racemization.

Substitution Reactions and Further Functionalization Strategies

The true synthetic power of BOC-Nva-OH.DCHA lies not only in its ability to be incorporated into linear chains but also in the potential for further modification of its structure.

Once integrated into a larger molecule, the norvaline residue itself offers opportunities for further functionalization, although the linear alkyl side chain is relatively unreactive. However, the core structure, after selective deprotection and activation, serves as a template for creating diverse chemical scaffolds.

For instance, after the removal of the Boc group, the resulting free amine can be reacted with a wide array of electrophiles other than activated amino acids. This could include acyl chlorides, sulfonyl chlorides, or isocyanates to generate a library of substituted amides, sulfonamides, and ureas, respectively.

Conversely, the carboxyl group, once activated, can react with a diverse set of amines beyond natural amino acids, leading to the synthesis of peptidomimetics and other novel structures. The ability to introduce non-canonical amino acids like norvaline is itself a strategy for creating peptides with altered properties, such as increased resistance to enzymatic degradation. acs.org The derivatization of amino acids, including norvaline, is a key strategy for developing new bioactive molecules and probes. nih.govscience.gov

Stereochemical Control and Chiral Purity in Syntheses Involving Norvaline Derivatives

Maintenance of Stereochemical Integrity During Protection and Coupling Reactions

The preservation of chiral integrity at the α-carbon of an amino acid is a paramount challenge during peptide synthesis. The activation of the carboxylic acid group, a prerequisite for amide bond formation, unfortunately, enhances the acidity of the α-proton, increasing the risk of epimerization or racemization. nih.gov This loss of stereochemical purity can occur through two primary mechanisms: direct abstraction of the α-proton by a base or, more commonly, through the formation of a planar oxazol-5(4H)-one (azlactone) intermediate. nih.govbibliomed.org

The N-terminal protecting group plays a vital role in mitigating this risk. Urethane-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group found in BOC-Nva-OH, are known to significantly suppress racemization compared to N-acyl groups. nih.gov This is because the electronic nature of the carbamate (B1207046) linkage in the Boc group makes the formation of the problematic oxazolone (B7731731) intermediate less favorable.

The choice of coupling reagent is equally critical. While highly reactive reagents can accelerate peptide bond formation, they can also increase the rate of racemization. iris-biotech.de The development of carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) was a major advance, but their use alone can still lead to significant racemization via an O-acylisourea intermediate that can cyclize to an oxazolone. nih.goviris-biotech.de To circumvent this, additives, also known as racemization suppressors, are employed. These additives react with the activated intermediate to form an active ester that is more stable towards racemization but still sufficiently reactive for aminolysis.

Common strategies to maintain stereochemical integrity include:

Use of Additives: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are added to the coupling mixture. They intercept the reactive intermediate, minimizing the lifetime of species prone to racemization. acs.org

Onium Salt Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, TBTU) salts are designed to incorporate the activating agent (like HOBt or HOAt) within their structure, promoting a rapid and clean conversion to the active ester and reducing side reactions. mdpi.com

Control of Base and Solvent: The choice of base and solvent can influence the rate of racemization. Sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (collidine), are often preferred to minimize base-catalyzed epimerization. bibliomed.orgacs.org

The following table summarizes the influence of different coupling conditions on racemization.

Coupling StrategyMechanism/AdvantagePotential for RacemizationCitation
DCC alone Forms a highly reactive O-acylisourea intermediate.High, due to potential for oxazolone formation. nih.goviris-biotech.de
DCC / HOBt HOBt intercepts the O-acylisourea to form a less racemization-prone active ester.Reduced compared to DCC alone. acs.org
HATU / DIPEA Forms an HOAt active ester in situ; aminium salt structure promotes rapid reaction.Low, generally considered a low-racemization method. mdpi.com
Acid Fluorides More stable to hydrolysis than acid chlorides and show reactivity similar to activated esters.Low, especially effective for sterically hindered amino acids. iris-biotech.de

Chiral Purity Assessment and Monitoring in Synthetic Pathways

Ensuring the enantiomeric purity of the final product and intermediates is essential. Throughout a synthetic pathway involving norvaline derivatives, chiral purity must be rigorously monitored. Various analytical techniques are employed to separate and quantify enantiomers, confirming that stereochemical integrity has been maintained.

The most common method involves derivatization of the amino acid followed by chromatography on a chiral stationary phase (CSP). cat-online.com For instance, after peptide synthesis and hydrolysis, the resulting amino acids can be derivatized to make them volatile and suitable for Gas Chromatography (GC). Capillary GC with a CSP can effectively separate the D- and L-enantiomers, allowing for precise quantification of enantiomeric excess (ee). cat-online.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC or cLC) is another powerful and widely used technique. mdpi.commdpi.com It can often be used to analyze the protected amino acids or even small peptides directly, without the need for hydrolysis and derivatization. This allows for in-process control, checking the chiral purity at various stages of the synthesis.

Key methods for assessing chiral purity are outlined below:

Analytical MethodPrincipleApplication in Norvaline SynthesisCitation
Chiral HPLC (cLC) Differential interaction of enantiomers with a chiral stationary phase leads to separation.Analysis of protected amino acids (e.g., Boc-Nva-OH), peptide intermediates, and final products. High enantiomeric purity (approaching 100%) has been confirmed for many derivatives using this method. mdpi.commdpi.com
Chiral GC Separation of volatile, derivatized enantiomers on a chiral stationary phase.Determination of enantiomeric purity of norvaline after total synthesis or after hydrolysis of a peptide to check for racemization during coupling or deprotection steps. cat-online.com
NMR Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent complexes with the enantiomers, inducing diastereomeric chemical shift differences.Can provide information on enantiomeric composition, although less common for routine high-accuracy ee determination compared to chromatography.

The enantiomer labeling method is a sophisticated approach used in quantitative amino acid analysis. cat-online.com In this technique, the sample is analyzed by chiral GC to determine the initial D/L ratio. A second analysis is performed on a sample spiked with a known amount of the optical antipode (e.g., D-norvaline is added to a sample containing L-norvaline). This antipode serves as an ideal internal standard, allowing for highly accurate calculation of both the amino acid content and its enantiomeric purity. cat-online.com

Enantioselective Synthesis Approaches for Norvaline and its Functionalized Derivatives

While BOC-L-Nva-OH.DCHA is commercially available, the de novo enantioselective synthesis of norvaline and its derivatives is a significant area of research, providing access to analogues with unique properties. The goal of these methods is to create the desired stereocenter with high enantiomeric excess.

One powerful strategy involves the asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. researchgate.net For example, the benzophenone (B1666685) imine of glycine (B1666218) t-butyl ester can be allylated using a catalyst derived from cinchonidine (B190817) to produce (S)-allylglycine with over 97% enantiomeric excess. researchgate.net Subsequent chemical modifications, such as hydrogenation of the double bond, can yield L-norvaline (S-norvaline).

Chiral Ni(II) complexes serve as versatile templates for synthesizing a wide array of non-canonical amino acids. mdpi.comchemrxiv.orgbeilstein-journals.org A Schiff base is formed between a chiral ligand (often derived from proline) and an amino acid like glycine or alanine. This complex is then alkylated; the resident chiral ligand directs the incoming alkyl group to one face of the complex, resulting in high diastereoselectivity. Subsequent hydrolysis releases the newly formed, enantiomerically enriched amino acid and allows for recovery of the chiral ligand. mdpi.com This method has been successfully applied to the gram-scale synthesis of various fluorinated norvaline derivatives with excellent enantiomeric purities (>94% ee). chemrxiv.org

Other notable approaches include:

Organocatalysis: Proline-catalyzed Mannich-type reactions have been developed for the asymmetric synthesis of γ-functionalized α-amino acid derivatives, including (S)-γ-oxonorvaline, on a gram scale. nih.gov

Substrate-Controlled Synthesis: Diastereoselective crystallization-driven Mannich reactions using readily available chiral amines can produce key intermediates that are then converted to L-norvaline and its hydroxylated derivatives. researchgate.net

The following table presents findings from various enantioselective synthesis strategies for norvaline and its derivatives.

Synthetic MethodKey Reagents/CatalystProductYieldEnantiomeric/Diastereomeric ExcessCitation
Asymmetric Phase-Transfer Catalysis Glycine Schiff base, Cinchonidine-derived catalyst(S)-allylglycine (precursor to S-norvaline)Good (45-75% overall)>97% ee researchgate.net
Chiral Ni(II) Complex Alkylation Ni(II) complex of (S)-BPB and glycineFluorinated Norvaline DerivativesGood>90% de, >94% ee chemrxiv.org
Pd(II)-Catalyzed C-H Olefination Diphenylacetic acids, Boc-Nva-OH as chiral ligandOlefinated Carboxylic Acids63%61% ee nih.gov
Organocatalytic Mannich Reaction γ-pyrone-derived aldimines, Proline catalyst(S)-γ-oxonorvalineNot specifiedHighly stereoselective nih.gov

These methods highlight the diverse and sophisticated chemical tools available to control stereochemistry, enabling the synthesis of chirally pure norvaline derivatives for applications in peptide chemistry and drug discovery.

Broader Research Applications of Norvaline Derivatives in Chemical Biology

Role as Chiral Building Blocks in Complex Organic Synthesis

In the realm of complex organic synthesis, the demand for enantiomerically pure compounds is paramount, as the stereochemistry of a molecule often dictates its biological activity. Chiral building blocks are essential intermediates used to construct these complex molecules with precise three-dimensional arrangements. Norvaline derivatives, available as specific D- and L-isomers, serve as excellent chiral synthons. nih.gov Their defined stereochemistry at the α-carbon is leveraged to introduce chirality into larger target molecules, including novel pharmaceuticals and natural products. researchgate.net

The use of N-protected norvaline derivatives is central to their application in synthesis. For instance, palladium(II)-catalyzed arylation of prochiral C(sp³)-H bonds in norvaline carboxamides has been employed to construct novel, enantiopure biaryl and fluorene-based unnatural amino acid derivatives. researchgate.netresearchgate.netresearchgate.net This method allows for the creation of complex amino acids with significant steric bulk and defined stereochemistry, which would be difficult to achieve through other synthetic routes. researchgate.net The BOC-Nva-OH.DCHA salt provides a stable, crystalline, and readily available source of the chiral norvaline moiety for these transformations. ruifuchemical.com

Table 1: Physicochemical Properties of BOC-L-Nva-OH.DCHA

Property Value
CAS Number 67861-96-5
Molecular Formula C22H42N2O4
Molecular Weight 398.59 g/mol
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]pentanoic acid compound with N-cyclohexylcyclohexanamine (1:1)
Form Powder

| Purity | Typically ≥95-98% |

Data sourced from Sigma-Aldrich, PubChem. sigmaaldrich.comnih.gov

The chemical scaffold of norvaline is a versatile platform for synthesizing a wide array of functionalized alpha-amino acid derivatives. These novel amino acids are then used to build peptides with modified properties or to act as pharmacophores in drug design. nih.gov Research has demonstrated the synthesis of various norvaline derivatives by introducing complex chemical motifs.

For example, Pd(II)-catalyzed C-H activation has been successfully used to install carbazole (B46965), fluorene, indole, and biaryl groups onto the norvaline side chain. nih.govresearchgate.netresearchgate.net These methods create unnatural amino acids with unique steric and electronic properties. researchgate.net Furthermore, norvaline derivatives containing aryl azide (B81097) and triazole moieties have been synthesized, which are valuable in medicinal chemistry and for use in "click chemistry" applications. researchgate.net The synthesis of these derivatives often starts from a protected norvaline precursor, highlighting the foundational role of compounds like BOC-Nva-OH.DCHA. nih.govresearchgate.net

Table 2: Examples of Functionalized Norvaline Derivatives in Research

Derivative Class Functional Motif Added Synthetic Method Highlight Research Area
Carbazole Amino Acids Carbazole Pd(II)-catalyzed β-C(sp³)-H functionalization Biologically active scaffolds
Fluorene Amino Acids Fluorene / Fluorenone Pd(II)-catalyzed β-C(sp³)-H arylation Materials and medicinal chemistry
Indole Amino Acids C5-Indole Pd(II)-catalyzed C-H arylation Drug discovery

| Aryl Azide Amino Acids | Aryl Azide | Pd(II)-catalyzed C(sp³)-H arylation | Chemical biology, medicinal chemistry |

Data sourced from research articles on the synthesis of unnatural amino acids. nih.govresearchgate.netresearchgate.net

Contributions to Structural Biology Research via Peptide Modifications

Incorporating unnatural amino acids into peptides is a powerful strategy in structural biology to probe protein structure, function, and dynamics. mdpi.comnih.gov Norvaline and its derivatives are particularly useful for these applications. Because norvaline is an isomer of the canonical amino acids leucine (B10760876) and isoleucine, its incorporation can test the structural and functional importance of side-chain branching. nih.govacs.org

Derivatives such as 5-azido-L-norvaline can be incorporated into proteins and peptides, where the azide group serves as a chemical handle for "click chemistry". ontosight.ai This allows for the site-specific attachment of fluorescent probes, affinity tags, or other labels to study protein localization, interactions, and dynamics without significantly perturbing the native structure. ontosight.ai Furthermore, advanced mass spectrometry techniques like Hot Electron Capture Dissociation (HECD) can differentiate between isomeric residues like valine and norvaline within a peptide sequence, which is critical for the precise characterization of proteins and identifying potential mis-incorporation events during protein expression. nih.govacs.org The modification of peptides with such unnatural residues can also enhance the stability of specific secondary structures, providing more rigid molecules for structural analysis by X-ray crystallography or NMR. nih.gov

Utilization in the Development of Biologically Active Scaffolds

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of new compounds with diverse biological activities. nih.gov Unnatural amino acids, including norvaline derivatives, are increasingly used as foundational scaffolds in drug discovery. Their intrinsic amino acid features can be combined with novel, synthetically installed motifs to create unique chemical entities. nih.gov

Research has shown that by functionalizing norvaline with moieties like carbazole, new unnatural amino acid derivatives can be created. nih.gov The carbazole motif is prevalent in many biologically active molecules, and incorporating it into a norvaline framework generates novel scaffolds for medicinal chemistry. nih.gov Similarly, aryl azide and triazole-containing norvaline scaffolds are recognized as important substrates for developing new drugs. researchgate.net These scaffolds provide a three-dimensional diversity that is distinct from traditional small molecules, offering new ways to interact with biological targets.

BOC-Nva-OH.DCHA is an ideal precursor for incorporating norvaline into peptides during solid-phase peptide synthesis (SPPS). sigmaaldrich.com The tert-butoxycarbonyl (Boc) group provides robust protection for the amine terminus, while the dicyclohexylammonium (B1228976) (DCHA) salt enhances the compound's stability and solubility in organic solvents used in the synthesis process. ruifuchemical.comchemimpex.com

Once the BOC-Nva-OH is liberated from its DCHA salt, it can be readily coupled to a growing peptide chain. prepchem.comprepchem.com The resulting norvaline-containing peptide can then be used to investigate molecular interactions. For example, replacing a canonical amino acid with norvaline can probe the specificity of an enzyme's active site or a receptor's binding pocket. nih.gov L-norvaline itself has been studied as an inhibitor of the enzyme DDAH1, demonstrating how this simple amino acid can be used to probe and modulate protein function. nih.gov The synthesis of dipeptide fragments such as BOC-Nva-Leu-OMe and BOC-Nva-Met-OMe are clear examples of its role as a precursor in building larger peptide structures for biological investigation. prepchem.comprepchem.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing BOC-Nva-OH.DCHA, and how can researchers ensure reproducibility?

  • Methodological Answer : The synthesis typically involves Boc protection of L-norvaline (Nva), followed by activation of the carboxyl group and subsequent formation of the dicyclohexylamine (DCHA) salt. Key reproducibility factors include:

  • Precise stoichiometry : Maintain a 1:1 molar ratio between BOC-Nva-OH and DCHA to avoid residual reactants.
  • Temperature control : Conduct coupling reactions at 0–4°C to minimize racemization .
  • Characterization : Use NMR (¹H/¹³C) and HPLC to confirm identity and purity. Provide spectral data (e.g., δ 1.35 ppm for Boc methyl groups in ¹H NMR) in supplementary materials .

Q. How should researchers characterize the purity and stability of BOC-Nva-OH.DCHA?

  • Methodological Answer :

  • Purity analysis : Employ reversed-phase HPLC with UV detection (λ = 214 nm) and compare retention times against standards. Acceptable purity thresholds for peptide synthesis are ≥95% .
  • Stability testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (25–40°C), and humidity (40–80% RH). Monitor decomposition via mass spectrometry (MS) and report degradation products in tabular form (e.g., Table 1: % Purity vs. Storage Conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during BOC-Nva-OH.DCHA characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR peaks or HPLC impurities) require:

  • Iterative hypothesis testing : Compare observed data against synthetic intermediates (e.g., incomplete Boc deprotection) or side products (e.g., diketopiperazine formation).
  • Multi-technique validation : Cross-validate using FT-IR (amide I band ~1650 cm⁻¹) and X-ray crystallography (if crystalline) .
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability in purity data (p < 0.05 threshold) .

Q. What experimental design strategies optimize BOC-Nva-OH.DCHA synthesis for high-yield, low-racemization outcomes?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a 3² factorial design to test variables like solvent polarity (DMF vs. DCM) and coupling agents (DCC vs. HBTU).
  • Response surface methodology (RSM) : Model interactions between temperature and reaction time to maximize yield while minimizing racemization (e.g., 85% yield at 2°C for 24 hours) .
  • Racemization assays : Monitor via Marfey’s reagent derivatization and chiral HPLC .

Q. How can researchers address hygroscopicity-related challenges in handling BOC-Nva-OH.DCHA?

  • Methodological Answer :

  • Storage protocols : Store under inert gas (argon) with desiccants (molecular sieves) at –20°C.
  • Moisture-sensitive techniques : Use glove boxes for weighing and dissolve in anhydrous solvents (e.g., DMF) immediately before use.
  • Quantitative analysis : Report water content via Karl Fischer titration (e.g., ≤0.5% w/w) .

Q. What ethical considerations apply to using BOC-Nva-OH.DCHA in academic research?

  • Methodological Answer :

  • Data transparency : Share synthetic protocols and characterization data in repositories like Zenodo or ChemRxiv, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Citation ethics : Attribute prior work on Boc-protected amino acids (e.g., original coupling methods) to avoid plagiarism .
  • Safety compliance : Follow institutional guidelines for handling DCHA (e.g., PPE, waste disposal) .

Data Presentation Guidelines

  • Spectral Data Tables :

    Technique Key Peaks/Parameters Reference
    ¹H NMRδ 1.35 (s, 9H, Boc), δ 4.25 (m, α-H)
    HPLCt₃ = 12.3 min, >95% purity
  • Stability Data :

    Condition Purity (%) at 30 Days Degradation Products
    25°C, 40% RH97.2 ± 0.5None detected
    40°C, 80% RH85.1 ± 1.2DCHA-free acid (12%)

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